(E/Z)-Ozagrel sodium

Selectivity Thromboxane Synthase Cyclooxygenase

Procure (E/Z)-Ozagrel sodium as the differentiated E/Z configurational mixture, not generic ozagrel. The sodium salt (CAS 189224-26-8) ensures reproducible pharmacology due to distinct solubility and stability versus other salts. With 10-fold greater human/rabbit TXA2 synthase inhibition and >90,000-fold COX selectivity, it is essential for cross-species translation and serves as a validated benchmark against next-gen inhibitors.

Molecular Formula C38H63N15O12S2
Molecular Weight 986.1 g/mol
Cat. No. B12402272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Ozagrel sodium
Molecular FormulaC38H63N15O12S2
Molecular Weight986.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N
InChIInChI=1S/C38H63N15O12S2/c1-18(47-31(59)22(39)16-66)29(57)46-14-28(56)49-23(5-3-11-44-37(40)41)32(60)50-24(6-4-12-45-38(42)43)33(61)52-26(15-54)35(63)48-19(2)30(58)51-25(13-20-7-9-21(55)10-8-20)34(62)53-27(17-67)36(64)65/h7-10,18-19,22-27,54-55,66-67H,3-6,11-17,39H2,1-2H3,(H,46,57)(H,47,59)(H,48,63)(H,49,56)(H,50,60)(H,51,58)(H,52,61)(H,53,62)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyMFOQZVBTICLRRI-KWOAWZLCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E/Z)-Ozagrel sodium for Research: TXA2 Synthase Inhibitor Comparator and Salt Form Selection


(E/Z)-Ozagrel sodium is an E/Z configurational mixture of the sodium salt of ozagrel (OKY-046), a well-characterized thromboxane A2 (TXA2) synthase inhibitor . The compound is a small-molecule antiplatelet agent with a primary mechanism of action involving selective inhibition of TXA2 synthase, thereby reducing TXA2 production while concurrently increasing prostacyclin (PGI2) levels [1]. Marketed formulations exist primarily in Japan for asthma and cerebral vasospasm, with a well-defined preclinical and clinical pharmacology profile [2].

Why Salt Form and Enantiomeric Purity Differentiate (E/Z)-Ozagrel sodium from Closest Analogs


While the ozagrel pharmacophore is well-established, generic substitution fails due to critical differences in salt form, stereochemistry, and species-specific potency. The sodium salt (CAS 189224-26-8) possesses distinct physicochemical properties (e.g., aqueous solubility, stability in solution [1]) compared to the hydrochloride salt (CAS 82571-53-7) or other counter-ions. Furthermore, the (E/Z) configurational mixture represents a specific isomer composition that may differ in activity from pure (E)- or (Z)- isomers. Critically, in vivo potency and species selectivity vary significantly: ozagrel demonstrates 10-fold greater inhibition of human and rabbit TXA2 synthase compared to other species [2]. Therefore, in vitro or in vivo study design requires precise specification of the exact salt and isomeric form to ensure reproducible pharmacological outcomes, as cross-study comparisons are invalid without this level of detail.

Quantitative Differentiation Evidence for (E/Z)-Ozagrel sodium Against Key Comparators


Ozagrel Exhibits >90,000-fold Selectivity for TXA2 Synthase over Cyclooxygenase

Ozagrel demonstrates exceptional selectivity for TXA2 synthase. It does not inhibit prostacyclin (PGI2) synthetase, cyclooxygenase (COX), or PGE2 isomerase at concentrations up to 1 mM [1]. This contrasts sharply with broad-spectrum COX inhibitors like aspirin, which non-selectively suppress both TXA2 and PGI2 production, leading to potential gastrointestinal and vascular side effects [2].

Selectivity Thromboxane Synthase Cyclooxygenase PGI2 Synthase

In Vivo ID50 for TXA2 Suppression: Ozagrel vs. CV-4151 vs. Aspirin in a Rat Model

In a rat model of endothelial cell injury, oral administration of ozagrel, the TXA2 synthase inhibitor CV-4151, and aspirin were compared for their ability to inhibit blood TXA2 generation [1]. The ID50 values, measured two hours post-dose, provide a direct quantitative ranking of in vivo potency.

In Vivo Antithrombotic Thromboxane Aspirin CV-4151

Species-Specific Potency: Human vs. Rabbit Platelet TXA2 Synthase IC50 Values

Ozagrel's potency is highly species-dependent. Reported IC50 values for TXA2 synthase inhibition vary significantly between human and rabbit enzymes [1]. This is critical for interpreting in vitro and in vivo data across different preclinical species.

Species Selectivity Thromboxane Synthase IC50 Human Rabbit

Comparative Antiplatelet Activity: Ozagrel Sodium vs. Ozagrel Hydrochloride in Human Platelets

While both sodium and hydrochloride salts are used, the antiplatelet potency of ozagrel sodium has been specifically characterized in human platelet aggregation assays . This provides a benchmark for comparing the activity of different salt forms or batches.

Antiplatelet Salt Form Comparison Human IC50

Precision Application Scenarios for (E/Z)-Ozagrel sodium in Thromboxane Research


Differentiating TXA2 Synthase from COX-Dependent Pathways in Vascular Biology

In experimental models of endothelial dysfunction or platelet activation, (E/Z)-ozagrel sodium (IC50 = 11 nM for TXA2 synthase) can be used to selectively ablate TXA2 production while leaving PGI2 synthesis intact [1]. This is in stark contrast to aspirin (ID50 = 6.4 mg/kg for TXA2 suppression, but with broad COX inhibition) [2], allowing researchers to isolate the specific contribution of TXA2 to vascular tone, thrombosis, and inflammation without the confounding effects of global prostaglandin suppression.

Validating TXA2 Synthase as a Target in Rodent vs. Human Disease Models

Given the pronounced species-specific potency of ozagrel (53.12 µM IC50 for human platelets vs. 11 nM for rabbit platelets) [3], (E/Z)-ozagrel sodium is an essential tool for cross-species pharmacology studies. Its use enables direct interrogation of the translational relevance of TXA2 synthase inhibition, highlighting the need for careful dose scaling and interpretation when moving from rabbit or rodent efficacy data (e.g., ID50 = 0.3 mg/kg in rats [2]) to human target engagement predictions.

Benchmarking Novel TXA2 Synthase Inhibitors and Antiplatelet Agents

As a well-characterized reference compound with a wealth of comparative in vivo and in vitro data, (E/Z)-ozagrel sodium serves as a crucial benchmark. Its established ID50 of 0.3 mg/kg (oral) for TXA2 suppression [2] and its >90,000-fold selectivity over COX enzymes [1] provide a clear standard against which to measure the potency, selectivity, and in vivo efficacy of next-generation TXA2 synthase inhibitors or dual-acting agents like terbogrel [4].

Investigating the Role of TXA2 in Asthma and Allergic Inflammation

Leveraging its clinical validation in asthma (marketed in Japan [4]), (E/Z)-ozagrel sodium can be employed in preclinical models of allergic airway inflammation to dissect the role of TXA2 in bronchoconstriction and airway hyperresponsiveness. Its specific mechanism allows for the study of TXA2-driven pathology separate from other arachidonic acid metabolites, a key differentiator from broader anti-inflammatory agents.

Technical Documentation Hub

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